molecular formula C9H18S B14226693 5-Methylcyclooctane-1-thiol CAS No. 827024-49-7

5-Methylcyclooctane-1-thiol

Cat. No.: B14226693
CAS No.: 827024-49-7
M. Wt: 158.31 g/mol
InChI Key: GXGHSSKCOKHRHZ-UHFFFAOYSA-N
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Description

5-Methylcyclooctane-1-thiol: is an organic compound with the molecular formula C9H18S . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The compound features a cyclooctane ring with a methyl group and a thiol group attached to it. Thiol groups are known for their strong, often unpleasant odors, and their reactivity due to the presence of a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-Methylcyclooctyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction can be represented as follows:

5-Methylcyclooctyl halide+NaSHThis compound+NaHalide\text{5-Methylcyclooctyl halide} + \text{NaSH} \rightarrow \text{this compound} + \text{NaHalide} 5-Methylcyclooctyl halide+NaSH→this compound+NaHalide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 5-Methylcyclooctane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Various substituted thiols depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Methylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also utilized in the study of thiol-ene reactions, which are important in polymer chemistry.

Biology and Medicine: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to modify proteins or other biomolecules. Thiol groups are also important in the study of redox biology and the development of antioxidants.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals. Its reactivity makes it valuable in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Methylcyclooctane-1-thiol largely depends on its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The sulfur atom in the thiol group can form strong bonds with metals, making it useful in metal-catalyzed reactions. Additionally, thiols can form disulfide bonds, which are important in protein structure and function.

Comparison with Similar Compounds

    Cyclooctane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.

    Cyclooctanethiol: Similar structure but without the methyl group, leading to different steric and electronic properties.

    Methylcyclohexane-1-thiol: Smaller ring size, resulting in different conformational and reactivity profiles.

Uniqueness: 5-Methylcyclooctane-1-thiol is unique due to the combination of its cyclooctane ring, methyl group, and thiol group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the thiol group makes it particularly useful in redox chemistry and bioconjugation reactions.

Properties

CAS No.

827024-49-7

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

5-methylcyclooctane-1-thiol

InChI

InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3

InChI Key

GXGHSSKCOKHRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CCC1)S

Origin of Product

United States

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